molecular formula C18H13N3O5 B11701594 4-methyl-N-(naphthalen-1-yl)-3,5-dinitrobenzamide

4-methyl-N-(naphthalen-1-yl)-3,5-dinitrobenzamide

Cat. No.: B11701594
M. Wt: 351.3 g/mol
InChI Key: PIGYPGZIOWKNMF-UHFFFAOYSA-N
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Description

4-Methyl-N-(naphthalen-1-yl)-3,5-dinitrobenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a naphthalene ring, a benzamide group, and nitro substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(naphthalen-1-yl)-3,5-dinitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of 4-methyl-N-(naphthalen-1-yl)benzamide, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-N-(naphthalen-1-yl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methyl-N-(naphthalen-1-yl)-3,5-dinitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-(naphthalen-1-yl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity, often participating in redox reactions. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H13N3O5

Molecular Weight

351.3 g/mol

IUPAC Name

4-methyl-N-naphthalen-1-yl-3,5-dinitrobenzamide

InChI

InChI=1S/C18H13N3O5/c1-11-16(20(23)24)9-13(10-17(11)21(25)26)18(22)19-15-8-4-6-12-5-2-3-7-14(12)15/h2-10H,1H3,(H,19,22)

InChI Key

PIGYPGZIOWKNMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NC2=CC=CC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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